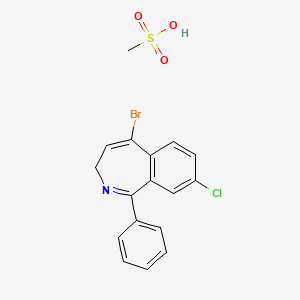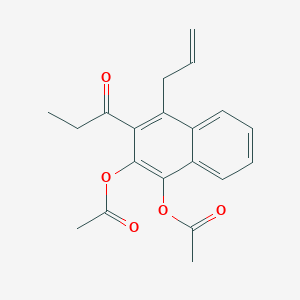![molecular formula C25H54ClN3 B14401344 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride CAS No. 89450-31-7](/img/structure/B14401344.png)
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride is a chemical compound with the molecular formula C25H55Cl2N3 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Métodos De Preparación
The synthesis of 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride involves several steps. The primary synthetic route includes the reaction of butylamine with dibutylamine and formaldehyde in the presence of hydrochloric acid. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Análisis De Reacciones Químicas
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents.
Aplicaciones Científicas De Investigación
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Researchers use it to study cellular processes and interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride stands out due to its unique structure and reactivity. Similar compounds include:
Propiedades
Número CAS |
89450-31-7 |
|---|---|
Fórmula molecular |
C25H54ClN3 |
Peso molecular |
432.2 g/mol |
Nombre IUPAC |
bis(dibutylamino)methylidene-dibutylazanium;chloride |
InChI |
InChI=1S/C25H54N3.ClH/c1-7-13-19-26(20-14-8-2)25(27(21-15-9-3)22-16-10-4)28(23-17-11-5)24-18-12-6;/h7-24H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
CASUWTAPYGBPLM-UHFFFAOYSA-M |
SMILES canónico |
CCCCN(CCCC)C(=[N+](CCCC)CCCC)N(CCCC)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)


![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)
![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)

![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)

![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
